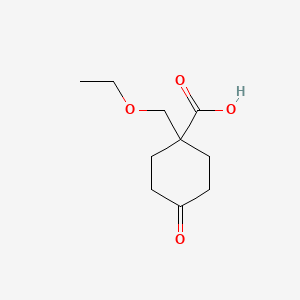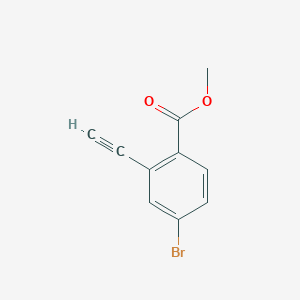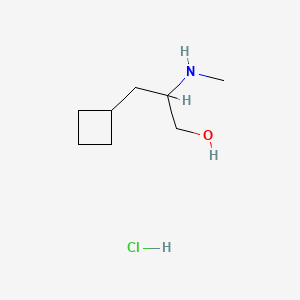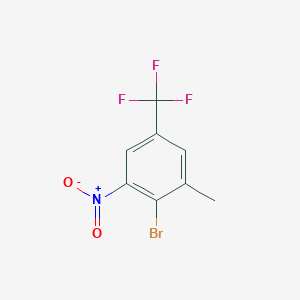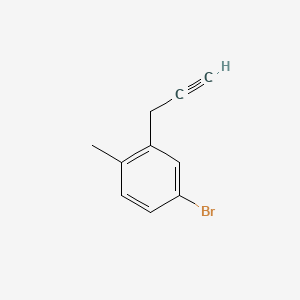
(1-(3,5-Dimethylbenzyl)cyclopropyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(3,5-Dimethylbenzyl)cyclopropyl)methanamine: is an organic compound with the molecular formula C13H19N It is a derivative of cyclopropylmethanamine, where the cyclopropyl group is substituted with a 3,5-dimethylbenzyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3,5-Dimethylbenzyl)cyclopropyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of an appropriate alkene with a carbene precursor.
Attachment of the 3,5-Dimethylbenzyl Group: The 3,5-dimethylbenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the cyclopropylmethanamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, alkyl halides.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: (1-(3,5-Dimethylbenzyl)cyclopropyl)methanamine can be used as a building block in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological systems and pathways.
Medicine:
Pharmaceutical Research:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of (1-(3,5-Dimethylbenzyl)cyclopropyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can provide rigidity to the molecule, influencing its binding affinity and specificity. The 3,5-dimethylbenzyl group can interact with hydrophobic pockets in the target, enhancing the compound’s overall activity.
類似化合物との比較
Similar Compounds:
Cyclopropylmethanamine: A simpler analog without the 3,5-dimethylbenzyl group.
Benzylamine: Lacks the cyclopropyl group but contains the benzyl moiety.
Uniqueness:
Structural Features: The combination of the cyclopropyl and 3,5-dimethylbenzyl groups provides unique structural features that can influence the compound’s reactivity and interactions.
特性
分子式 |
C13H19N |
|---|---|
分子量 |
189.30 g/mol |
IUPAC名 |
[1-[(3,5-dimethylphenyl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C13H19N/c1-10-5-11(2)7-12(6-10)8-13(9-14)3-4-13/h5-7H,3-4,8-9,14H2,1-2H3 |
InChIキー |
VXGPJRITFFGIOV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)CC2(CC2)CN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


